2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-3-carboxylic acid
Description
2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. It is characterized by the presence of amino, carboxyl, and chlorophenyl groups attached to a pyridine ring, making it a versatile molecule for chemical reactions and applications.
Properties
IUPAC Name |
2-amino-5-(3-carboxy-4-chlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-10-2-1-6(3-8(10)12(17)18)7-4-9(13(19)20)11(15)16-5-7/h1-5H,(H2,15,16)(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDLERWMBPZHCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(N=C2)N)C(=O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688214 | |
| Record name | 2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261933-30-5 | |
| Record name | 2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Starting with a chlorophenyl derivative, nitration is performed to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Cyclization: The intermediate product undergoes cyclization to form the pyridine ring.
Carboxylation: Finally, carboxylation reactions introduce the carboxyl groups at the desired positions on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: The chlorophenyl group allows for various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products:
Oxidation Products: Nitroso derivatives, nitro derivatives.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- 2-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid
- 2-Amino-5-(3-carboxyphenyl)pyridine-3-carboxylic acid
Uniqueness: 2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-3-carboxylic acid is unique due to the specific positioning of the carboxyl and chlorophenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
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